molecular formula C10H12OS B14669223 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol CAS No. 51715-53-8

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol

Cat. No.: B14669223
CAS No.: 51715-53-8
M. Wt: 180.27 g/mol
InChI Key: BUNCZBIAEHQTPX-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiepins, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyl halide with a thiol in the presence of a base, followed by cyclization to form the benzothiepin ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,4,5-Tetrahydro-3-benzothiepin-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol
  • 1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide
  • 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Comparison: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

1,2,4,5-tetrahydro-3-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCZBIAEHQTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297616
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51715-53-8
Record name NSC116884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-tetrahydro-3-benzothiepin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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